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Compound of Interest

Benzenepropanamine, 2-chloro-N-
Compound Name:

methyl-
CAS No.: 103273-66-1
Cat. No.: B7843673

Get Quote

Executive Summary

2-Chloromethamphetamine (2-CMA) is a synthetic substituted amphetamine and a chlorinated
analog of methamphetamine. Unlike its non-chlorinated parent (methamphetamine) which acts
primarily as a psychostimulant via dopamine (DA) and norepinephrine (NE) release, 2-CMA
exhibits a distinct pharmacological profile characterized by potent serotonergic (5-HT)
modulation.

Historically utilized as a pharmacological probe, 2-CMA—like its isomers 3-CMA and 4-CMA
(para-chloroamphetamine, PCA)—is classified as a serotonergic neurotoxin. Its mechanism
involves the rapid depletion of cerebral serotonin and long-term reduction in tryptophan
hydroxylase (TPH) activity. This guide details the molecule's pharmacodynamics, metabolic
fate, and experimental utility in modeling serotonergic neurodegeneration.

Chemical Identity & Structural Analysis[1]
Nomenclature & Identification[1][2][3]
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e Common Name: 2-Chloromethamphetamine (2-CMA).
o Systematic Name: 1-(2-chlorophenyl)-N-methylpropan-2-amine; 2-chloro-N,
-dimethylbenzeneethanamine.

e Ambiguous Synonym: 2-chloro-N-methyl-benzenepropanamine (often used in non-standard
databases referencing the propyl-amine backbone).

o Molecular Formula: C
H

CIN

e Molecular Weight: 183.68 g/mol

Structure-Activity Relationship (SAR)

The introduction of a chlorine atom at the ortho (2-) position of the phenyl ring significantly
alters the steric and electronic properties of the methamphetamine scaffold:

» Steric Hindrance: The ortho-chloro substituent restricts rotation around the phenyl-alkyl
bond, favoring specific binding conformations at the serotonin transporter (SERT).

 Lipophilicity: The halogenation increases lipophilicity (LogP ~2.8), facilitating rapid Blood-
Brain Barrier (BBB) penetration.

o Selectivity Shift: Compared to methamphetamine, the 2-Cl substitution shifts selectivity from
DAT/NET towards SERT, although it retains significant dopaminergic activity compared to the
highly selective 4-CMA.

Property 2-CMA Methamphetamine 4-CMA (PCA)
Primary Target SERT / DAT DAT / NET SERT
Neurotoxicity Moderate (5-HT) High (DA/5-HT) Severe (5-HT)
Halogen Position Ortho (2-) None Para (4-)
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Neuropharmacological Mechanism
Mechanism of Action (MOA)

2-CMA functions as a substrate-type releaser of monoamines. Its action is biphasic:

o Transporter Reversal: 2-CMA acts as a substrate for SERT and DAT. It enters the
presynaptic neuron via these transporters, competitively inhibiting the reuptake of
endogenous neurotransmitters.

e Vesicular Depletion: Once intracellular, 2-CMA interacts with the Vesicular Monoamine
Transporter 2 (VMAT?2), disrupting the proton gradient and causing the efflux of sequestered
serotonin into the cytoplasm.

o Retrograde Release: The accumulation of cytoplasmic 5-HT triggers the reversal of SERT,
releasing a massive bolus of serotonin into the synaptic cleft.

Neurotoxicity Pathway

Unlike standard release, the administration of 2-CMA leads to long-term depletion of 5-HT. The
proposed mechanism involves the formation of reactive oxygen species (ROS) and
quinoprotein adducts.
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Figure 1: Proposed mechanism of 2-CMA induced serotonergic neurotoxicity involving
transporter reversal and oxidative stress.

Pharmacokinetics & Metabolism
Absorption & Distribution

» Route: Rapidly absorbed via oral, intraperitoneal (i.p.), or subcutaneous routes.
« Distribution: High volume of distribution (

) with significant accumulation in lipid-rich brain tissue.

Metabolic Pathways

2-CMA undergoes hepatic metabolism primarily via Cytochrome P450 enzymes.

» N-Demethylation: The major pathway involves conversion to 2-Chloroamphetamine (2-CA).
2-CA is also a potent neurotoxin and contributes significantly to the in vivo effects of 2-CMA.

» Ring Hydroxylation: Minor pathway leading to inactive phenolic metabolites.
o Deamination: Conversion to the corresponding ketone (2-chlorophenylacetone).
Experimental Protocols

Synthesis (Reductive Amination)

Note: For authorized research use only. All precursors must be handled according to local
regulations.

Reaction Principle: Condensation of 2-chlorophenylacetone with methylamine followed by
reduction.

e Precursors: 1-(2-chlorophenyl)propan-2-one (10 mmol), Methylamine (40% aq, 15 mmol).
e Reducing Agent: Sodium Borohydride (NaBH

) or Sodium Cyanoborohydride (NaBH

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7843673?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

CN).
e Procedure:
o Dissolve ketone in Methanol (MeOH).
o Add Methylamine solution and stir for 2 hours (Imine formation).
o Cool to 0°C and add NaBH

portion-wise.

o Stir at room temperature for 12 hours.

o Workup: Acidify with HCI, evaporate MeOH, basify with NaOH, extract with
Dichloromethane (DCM).

o Purification: Convert to Hydrochloride salt (2-CMA.HCI) using anhydrous HCI gas in ether.
Recrystallize from Isopropanol/Ether.

Neurotoxicity Assay: 5-HT Depletion

Objective: Quantify the neurotoxic potential of 2-CMA in rodent models.

Subjects: Male Sprague-Dawley rats (200-2509).
e Dosing: Single injection of 2-CMA (10 mg/kg or 15 mg/kg, i.p.).

o Survival Period: 7 days (to allow for clearance of acute drug effects and manifestation of
terminal degeneration).

» Tissue Collection: Decapitation; rapid dissection of Striatum, Hippocampus, and Frontal
Cortex.

e Analysis (HPLC-ECD):
o Homogenize tissue in 0.1 M Perchloric acid.

o Centrifuge (10,0009, 15 min).
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o Inject supernatant into HPLC with Electrochemical Detection.

o Endpoint: Measure levels of 5-HT and 5-HIAA compared to saline controls. A reduction of
>30% indicates significant neurotoxicity.

Safety & Toxicology Profile
Acute Toxicity

o Sympathomimetic Crisis: Hyperthermia, tachycardia, hypertension, and mydriasis.

o Serotonin Syndrome: Tremors, rigidity, hyperreflexia.

Chronic Neurotoxicity

2-CMA induces selective degeneration of serotonergic axon terminals.
o Marker: Decrease in Serotonin Transporter (SERT) density (measured via [

H]-Paroxetine binding).

e Enzyme: Irreversible inhibition of Tryptophan Hydroxylase (TPH).

e Reversibility: Axonal regeneration may occur over months, but aberrant reinnervation
patterns are common.

Comparative Data Summary

SERT Affinity ( DAT Affinity ( Neurotoxicity

Compound
Potency

) )
2-CMA High Moderate Moderate
4-CMA (PCA) Very High Low High
Methamphetamine Low Very High High (DA/5-HT)
MDMA High Moderate Moderate (5-HT)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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